molecular formula C11H12O3S B485591 2,3-Dihydro-6,7-dimethoxy-4h-1-benzothiopyran-4-one CAS No. 31189-07-8

2,3-Dihydro-6,7-dimethoxy-4h-1-benzothiopyran-4-one

Cat. No.: B485591
CAS No.: 31189-07-8
M. Wt: 224.28g/mol
InChI Key: WOVHGMBVSIIGQA-UHFFFAOYSA-N
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Description

2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one is an organic compound with the molecular formula C11H12O3S.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-6,7-dimethoxy-4H-1-benzothiopyran-4-one is unique due to the presence of both methoxy groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-dimethoxy-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-13-9-5-7-8(12)3-4-15-11(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHGMBVSIIGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CCS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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